molecular formula C11H12Cl2N2 B2968243 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride CAS No. 82830-36-2

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride

Cat. No. B2968243
CAS RN: 82830-36-2
M. Wt: 243.13
InChI Key: AZQDQUXLNZEVCS-UHFFFAOYSA-N
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Description

“1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride” is a chemical compound . It is also known as "1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole" . The compound has a molecular weight of 244.12 .


Molecular Structure Analysis

The molecular formula of “1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride” is C10H11Cl2N3 . The InChI code is 1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 .


Physical And Chemical Properties Analysis

“1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride” is a colorless liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sequence-Specific DNA Alkylation

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride derivatives have been explored for their ability to sequence-specifically alkylate DNA. For instance, pyrrole-imidazole polyamides with indole linkers targeting human telomere repeat sequences have shown potential as antitumor drugs due to their capability to alkylate DNA at specific sites, offering a targeted approach to cancer therapy (Sasaki et al., 2006).

Synthesis of Hybrid Molecules for Medicinal Applications

Hybrid molecules combining the structural features of pyrazoline and benzimidazoles have been synthesized for their potential medicinal applications. These hybrid compounds have demonstrated significant anti-diabetic properties, as evidenced by their α-glucosidase inhibition activity. Such research showcases the versatility of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride in generating novel therapeutic agents (Ibraheem et al., 2020).

Environmental Applications

In environmental science, derivatives of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride have been investigated for their biotransformation potential, particularly in the degradation of benzotriazoles, which are common pollutants. The elucidation of degradation pathways and transformation products contributes to our understanding of pollutant behavior in wastewater treatment processes (Huntscha et al., 2014).

Ferroelectric and Antiferroelectric Materials

The imidazole unit's chemical stability and dipolar properties have made it a focus of research in material sciences. Studies have demonstrated that chains of amphoteric molecules like imidazoles can exhibit bistable electric polarity and switchability in the crystalline state, opening new avenues for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Coordination Polymers for Sensing and Sorption

Coordination polymers incorporating imidazole-containing ligands have shown promising sorption and photoluminescence properties, with potential applications in selective adsorption and sensing of specific molecules. Such materials can be engineered for environmental monitoring and molecular sensing technologies (Deng et al., 2017).

Stable Isotope Enriched Derivatives for Biochemical Studies

The synthesis of stable isotope-enriched derivatives, such as 2'-13C-L-Histidine from 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride, highlights its utility in biochemical and pharmacological research. Such isotopomers are valuable tools for metabolic studies, protein structure analysis, and drug development (Talab et al., 2014).

properties

IUPAC Name

1-benzyl-5-(chloromethyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDQUXLNZEVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride

CAS RN

82830-36-2
Record name 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride
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